(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the azepane ring, oxazole ring, and triphenylphosphonium group contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the oxazole intermediate.
Attachment of the Triphenylphosphonium Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving cell signaling and molecular interactions due to its unique structural features.
Industry: The compound can be utilized in the development of new materials with specialized properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of (5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide involves its interaction with specific molecular targets. The triphenylphosphonium group allows the compound to interact with cellular membranes, potentially affecting membrane potential and cellular signaling pathways. The azepane and oxazole rings may contribute to binding interactions with proteins or nucleic acids, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
(5-(Piperidin-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide: Similar structure with a piperidine ring instead of an azepane ring.
(5-(Morpholin-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide: Contains a morpholine ring instead of an azepane ring.
(5-(Pyrrolidin-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness
The uniqueness of (5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide lies in the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the azepane ring with the oxazole and triphenylphosphonium groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
[5-(azepan-1-yl)-2-phenyl-1,3-oxazol-4-yl]-triphenylphosphanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2OP.HI/c1-2-16-26-35(25-15-1)33-32(34-31(36-33)27-17-7-3-8-18-27)37(28-19-9-4-10-20-28,29-21-11-5-12-22-29)30-23-13-6-14-24-30;/h3-14,17-24H,1-2,15-16,25-26H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQNGYGENKXVRZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32IN2OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.